2-Fluoro-2,2-dinitroethyl vinyl ether
Description
Structure
3D Structure
Properties
CAS No. |
52483-76-8 |
|---|---|
Molecular Formula |
C4H5FN2O5 |
Molecular Weight |
180.09 g/mol |
IUPAC Name |
2-ethenoxy-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C4H5FN2O5/c1-2-12-3-4(5,6(8)9)7(10)11/h2H,1,3H2 |
InChI Key |
NJIPBORDDCPZCY-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 2 Fluoro 2,2 Dinitroethyl Vinyl Ether Chemistry
Mechanistic Pathways of Vinyl Ether Formation
The formation of 2-Fluoro-2,2-dinitroethyl vinyl ether is achieved through a catalyzed addition reaction. A key synthetic route involves the reaction of divinyl ether with 2-fluoro-2,2-dinitroethanol (B101770) in the presence of a catalytic system. wikipedia.org This process highlights the importance of catalysis in facilitating the formation of the vinyl ether linkage.
Catalyzed Addition Mechanisms
The synthesis of this compound is effectively carried out using a dual catalytic system of red mercuric oxide (HgO) and trifluoroacetic acid (TFA). wikipedia.org In this reaction, divinyl ether serves as the vinyl group donor for the alcohol, 2-fluoro-2,2-dinitroethanol. The general mechanism for such acid-catalyzed additions to vinyl ethers involves the protonation of the vinyl ether double bond to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the final ether product. Trifluoroacetic acid, a strong acid, is a potent catalyst for initiating the polymerization of vinyl ethers, suggesting its role in activating the vinyl ether substrate. nih.govresearchgate.netresearchgate.net The reaction mechanism likely involves the formation of trifluoroacetate (B77799) esters as reactive intermediates. researchgate.net
Role of Lewis Acid Catalysis
While trifluoroacetic acid acts as a Brønsted acid, the mercuric salt plays the role of a Lewis acid catalyst. Lewis acids are electron-pair acceptors that can activate electrophiles by coordinating to basic atoms, such as the oxygen in the vinyl ether. reed.eduyoutube.com In the context of vinyl ether synthesis, Lewis acids like mercuric salts activate the vinyl ether, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com
The combination of a mercuric salt and a strong acid like sulfuric acid has been shown to be essential for initiating transvinylation reactions, a process similar to the vinyl ether exchange in the synthesis of this compound. tue.nl It is proposed that neither the mercuric salt nor the strong acid alone is sufficient to catalyze the reaction effectively. tue.nl The Lewis acid (mercuric ion) coordinates to the oxygen of the divinyl ether, increasing the electrophilicity of the double bond. The Brønsted acid (trifluoroacetic acid) can then protonate the double bond, leading to the formation of a highly reactive carbocation intermediate, which is readily attacked by the 2-fluoro-2,2-dinitroethanol.
Reactivity Profiles of the Dinitroethyl Moiety
The 2-fluoro-2,2-dinitroethyl moiety imparts significant energetic character to the molecule and governs its reactivity in various transformations. The presence of two nitro groups and a fluorine atom on the same carbon atom creates a unique electronic environment that dictates its behavior in nucleophilic substitution, redox reactions, and Michael additions.
Nucleophilic Substitution Reactions at the Fluoro-Dinitroethyl Center
The carbon atom bearing the fluorine and two nitro groups is highly electron-deficient and, therefore, susceptible to nucleophilic attack. Studies on analogous compounds, such as 2-fluoro-2,2-dinitroethyl tosylate, have demonstrated that the tosyloxy group can be displaced by various nucleophiles. dtic.mil However, these reactions are often complicated by side reactions, such as the elimination of nitrous acid. dtic.mil The high reactivity of the 2-fluoropyridine (B1216828) compared to its chloro analog in nucleophilic substitution reactions highlights the influence of the fluorine atom on the reaction rate. researchgate.net In the case of this compound, nucleophilic attack at the fluoro-dinitroethyl center could lead to the displacement of the vinyl ether group or one of the nitro groups, depending on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the two nitro groups and the fluorine atom makes the carbon atom a strong electrophilic center, facilitating nucleophilic substitution.
Energetic Adduct Formation via Michael Addition
The dinitroethyl moiety can act as a precursor to a Michael acceptor. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comwikipedia.org In the context of energetic materials, the Michael addition of nitroalkanes to nitroalkenes is a key strategy for synthesizing 1,3-dinitro compounds, which are precursors to various energetic materials. researchgate.netyoutube.comresearchgate.net
The 2-fluoro-2,2-dinitroethyl group itself is not a direct Michael acceptor. However, elimination of HF or HNO2 under appropriate conditions could generate a nitroalkene in situ, which could then undergo a Michael addition with a suitable nucleophile. This pathway could lead to the formation of more complex and energetic adducts. The synthesis of energetic materials often involves the introduction of explosophoric groups like the dinitromethyl moiety through reactions such as Michael additions. chemistry-chemists.comresearchgate.net The Michael addition reactions of fluorinated nitro compounds have been explored to synthesize various functionalized molecules. researchgate.net The formation of energetic adducts through such reactions with the dinitroethyl moiety of this compound or its derivatives represents a potential route to novel high-energy materials. ontosight.aibohrium.com
Radical and Ionic Intermediate Considerations in this compound Chemistry
The elucidation of reaction mechanisms involving this compound (FDNVE) necessitates a thorough consideration of both radical and ionic intermediates. The unique electronic nature of FDNVE, characterized by the electron-withdrawing fluoro- and dinitro- substituents and the electron-donating vinyl ether group, suggests a rich and complex reactivity landscape where both homolytic and heterolytic bond cleavages can play significant roles. However, it is crucial to note that detailed mechanistic studies, particularly those involving the direct detection and characterization of radical and ionic intermediates of FDNVE, are not extensively available in the public domain. Consequently, the following discussion is based on established principles of physical organic chemistry and analogies drawn from related energetic materials and vinyl ethers.
The reactivity of the vinyl ether moiety is heavily influenced by the powerful electron-withdrawing capacity of the adjacent 2-fluoro-2,2-dinitroethyl group. This inductive effect significantly reduces the electron density of the double bond, making it less susceptible to electrophilic attack compared to typical vinyl ethers. Conversely, the carbon-nitrogen bonds within the dinitro groups are known to be thermally labile, often serving as a primary site for initial bond cleavage in energetic materials, which can lead to the formation of radical species.
In the context of polymerization, vinyl ethers are well-known to undergo cationic polymerization readily. The presence of the ether oxygen allows for the stabilization of a carbocation intermediate. For FDNVE, a hypothetical cationic polymerization mechanism would involve the protonation of the vinyl group to form a secondary carbocation. The stability of this carbocation would be a critical factor in determining the feasibility of this pathway.
Conversely, radical polymerization of typical vinyl ethers is generally challenging due to the high reactivity of the propagating radical, which can lead to side reactions. However, the electronic nature of FDNVE might alter this reactivity profile. The initiation of a radical process could potentially occur through the homolytic cleavage of a C-N bond in the dinitroethyl group under thermal or photolytic conditions, generating an initial radical that could then add across the vinyl double bond.
Due to the scarcity of direct experimental data on the intermediates of FDNVE reactions, computational studies would be invaluable in providing theoretical insights into the structures, stabilities, and reaction pathways of potential radical and ionic species. Such studies could model the bond dissociation energies to predict the most likely sites for radical formation and map the potential energy surfaces for various ionic reaction pathways.
The following table provides a hypothetical overview of potential intermediates and the conditions that might favor their formation, based on general chemical principles. It is important to emphasize that this is a theoretical framework and awaits experimental verification.
| Intermediate Type | Potential Structure | Conditions Favoring Formation | Anticipated Subsequent Reactions |
| Ionic (Cationic) | α-alkoxy carbocation | Acidic catalysis | Polymerization, nucleophilic addition |
| Ionic (Anionic) | Not anticipated | - | - |
| Radical | Vinylic radical | Radical initiators (e.g., AIBN), UV irradiation | Polymerization, cyclization |
| Radical | Nitroalkyl radical | Thermal decomposition | Fragmentation, rearrangement |
Further research, including spectroscopic studies such as Electron Paramagnetic Resonance (EPR) for radical detection and low-temperature Nuclear Magnetic Resonance (NMR) for the observation of reactive ionic intermediates, is necessary to experimentally validate these mechanistic considerations.
Polymerization Science of 2 Fluoro 2,2 Dinitroethyl Vinyl Ether
Cationic Polymerization Kinetics and Mechanisms
No publicly available studies were found that detail the cationic polymerization of 2-Fluoro-2,2-dinitroethyl vinyl ether. Consequently, information regarding:
Stereoregularity in Cationic Polymerization
is not available.
Photoinitiated Polymerization Studies
There is no information in the accessible scientific literature concerning the photoinitiated polymerization of this compound. As a result, no content can be provided for:
UV Curing and Hybrid Monomer Systems (e.g., Vinyl Ether/Acrylate)
Table of Chemical Compounds
Cross-Propagation Mechanisms
In copolymerization, cross-propagation refers to the reaction where a growing polymer chain with a terminal monomer unit of one type adds a monomer of the second type. The kinetics of these reactions are described by monomer reactivity ratios (r₁ and r₂), which are the ratio of the rate constant for a radical adding its own type of monomer (homo-propagation) to the rate constant for it adding the other monomer (cross-propagation).
For a hypothetical copolymerization between this compound (M₁) and a comonomer (M₂), the cross-propagation steps are:
Chain with M₁ terminus adds M₂: ~M₁• + M₂ → ~M₁M₂• (Rate constant: k₁₂)
Chain with M₂ terminus adds M₁: ~M₂• + M₁ → ~M₂M₁• (Rate constant: k₂₁)
The reactivity ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. While specific experimental data for this compound is not publicly available, the behavior can be inferred. The strong electron-withdrawing nature of the fluoro-dinitroethyl group would make the vinyl double bond electron-deficient. In a radical copolymerization, this would favor cross-propagation with an electron-rich comonomer.
For context, reactivity ratios for other vinyl ether copolymerizations demonstrate a wide range of behaviors depending on the comonomer's electronic properties. ekb.egtue.nl For instance, in radical copolymerizations of vinyl ethers with monomers like methyl methacrylate (B99206) or styrene, the reactivity ratios often show that vinyl ethers are less reactive towards their own radicals and prefer to cross-propagate. researchgate.net
Table 1: Illustrative Reactivity Ratios in Vinyl Copolymer Systems This table presents data from analogous systems to illustrate the concept of reactivity ratios, as specific values for this compound are not available in the cited literature.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Type | Reference |
|---|---|---|---|---|---|
| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | Tends toward alternating | ekb.eg |
| Vinyl Acetate (B1210297) | Methacrylamide | 0.294 | 4.314 | Tends toward block of M₂ | ekb.eg |
| Methyl Acrylate | Vinyl Acetate | 6.9 | 0.013 | Tends toward block of M₁ | tue.nl |
Based on these principles, in a copolymerization with an electron-rich vinyl ether, this compound would likely exhibit a low r₁ value, indicating a preference for cross-propagation over homo-propagation.
Kinetic Chain Length Analysis
The kinetic chain length (ν) in a chain-growth polymerization is defined as the average number of monomer molecules consumed per initiating radical. It is determined by the ratio of the rate of propagation (Rₚ) to the rate of initiation (Rᵢ).
ν = Rₚ / Rᵢ = kₚ[M][P•] / (2 * f * kₑ[I])
Where:
kₚ is the rate constant for propagation.
[M] is the monomer concentration.
[P•] is the concentration of propagating chains.
f is the initiator efficiency.
kₑ is the rate constant for initiator decomposition.
[I] is the initiator concentration.
Specific kinetic parameters for the polymerization of this compound are not documented in available literature. However, the monomer's structure suggests that the kinetic chain length would be highly dependent on the polymerization method.
In a potential radical polymerization, the stability of the propagating radical would be a key factor. Vinyl ethers typically produce unstable radicals, leading to low kinetic chain lengths. researchgate.net However, the electron-withdrawing substituents on the this compound might offer some stabilization. In cationic polymerization, which is generally challenging for such an electron-deficient monomer, chain transfer reactions to monomer, solvent, or counter-ion are common and often limit the kinetic chain length. nih.govnih.govmdpi.com The control over chain transfer is crucial for achieving high molecular weight polymers. nih.gov
Advanced Polymer Architectures
Synthesis of Homopolymers and Copolymers
Homopolymers: The synthesis of a homopolymer, poly(this compound), presents a significant challenge. Standard cationic polymerization of vinyl ethers, which proceeds through a carbocationic intermediate, is likely unfeasible due to the severe destabilizing effect of the electron-withdrawing fluoro- and dinitro- substituents. nih.gov
Therefore, radical polymerization would be the more probable route. While vinyl ethers are typically unreactive toward radical polymerization, certain functionalized vinyl ethers have been successfully polymerized using this method, particularly under Reversible Addition-Fragmentation Chain Transfer (RAFT) conditions. researchgate.netu-fukui.ac.jpnih.gov A hypothetical synthesis would involve a suitable radical initiator, such as an azo compound, and potentially a RAFT agent to control the polymerization.
Copolymers: The synthesis of copolymers offers a more versatile approach to incorporating the this compound monomer into a polymer structure. Given its electron-deficient nature, it would be a suitable candidate for copolymerization with electron-rich monomers. This approach can lead to materials with a balance of properties. acs.org For example, copolymerization with conventional vinyl ethers (e.g., ethyl vinyl ether, isobutyl vinyl ether) could be explored. The resulting copolymer structure (alternating, blocky, or statistical) would be dictated by the monomer reactivity ratios. nih.govresearchgate.net
Formation of Interpenetrating Polymer Networks (IPNs)
An Interpenetrating Polymer Network (IPN) is a material composed of two or more distinct polymer networks that are physically interlaced on a molecular scale without being covalently bonded to each other. wikipedia.org The formation of an IPN involving poly(this compound) would require the synthesis of this polymer in the presence of another pre-formed network, or the simultaneous formation of two independent networks. polymerphysics.netcyu.fr
A sequential IPN could theoretically be formed by first creating a cross-linked network of a common polymer, such as polyurethane or a polyacrylate. This network would then be swollen with the this compound monomer, a cross-linking agent, and an initiator. Subsequent polymerization in situ would create a second, interlaced network. The properties of such an IPN would depend on the compatibility and degree of interpenetration between the two networks. cnrs.frresearchgate.net Given the high polarity of the fluorodinitro-functionalized polymer, compatibility would be highest with other polar polymer networks.
Structure-Property Relationships in Poly(this compound)
Influence of Monomer Purity on Polymerization Outcome
Monomer purity is a critical factor in all polymerization reactions, and its influence would be particularly pronounced in any potential polymerization of this compound. The nature and concentration of impurities can drastically alter the polymerization kinetics, molecular weight, and properties of the final polymer. nasa.gov
In the context of vinyl ether polymerization, certain impurities are especially detrimental:
Water and Alcohols: In cationic polymerization, these substances can act as initiators or chain-transfer agents, leading to poor control over the reaction, low molecular weights, and broad molecular weight distributions. mdpi.comnih.gov
Acidic Impurities: Traces of acid can initiate uncontrolled cationic polymerization, which is often rapid and highly exothermic. mdpi.com
Inhibitors: Impurities from the monomer synthesis or storage (e.g., phenolic compounds) can inhibit radical polymerization by scavenging initiating radicals, leading to induction periods or complete failure of the reaction.
The rigorous purification of the this compound monomer via methods such as distillation or chromatography would be an essential prerequisite to achieve a controlled polymerization and obtain a polymer with reproducible properties.
Table 2: Potential Impurities and Their Effects on Vinyl Ether Polymerization
| Impurity Type | Potential Effect | Polymerization Type Affected |
|---|---|---|
| Water, Alcohols | Uncontrolled initiation, chain transfer | Cationic |
| Acetaldehyde | Chain transfer | Cationic |
| Acidic residues | Uncontrolled, rapid initiation | Cationic |
| Radical scavengers | Inhibition, induction period | Radical |
Impact of Chain Transfer on Polymerization Rate
The study of the polymerization kinetics of this compound is complex, largely due to the monomer's unique structure, which includes both a fluorine atom and two nitro groups attached to the ethyl ether side chain. These strongly electron-withdrawing substituents significantly influence the reactivity of the vinyl group. While specific research on the impact of chain transfer on the polymerization rate of this compound is not extensively detailed in publicly available literature, the principles of chain transfer in the polymerization of other vinyl ethers, particularly those with electron-withdrawing groups, can provide valuable insights.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has also been applied to vinyl ethers. chemrxiv.org In RAFT polymerization, a chain transfer agent (the RAFT agent) is used to reversibly terminate propagating polymer chains, establishing an equilibrium between active and dormant species. This control over the concentration of active radicals allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov The impact of the RAFT agent on the polymerization rate is a key aspect of the kinetics of this process. The rate of polymerization in a RAFT system is influenced by the concentrations of the initiator and the RAFT agent, as well as the rate constants for the various steps in the RAFT equilibrium.
Given the electron-deficient nature of this compound, radical polymerization might be considered. However, the presence of nitro groups can complicate radical polymerization, as they are known to act as inhibitors or retarders. In a scenario where radical polymerization is feasible, the introduction of a chain transfer agent would be a critical tool for controlling the polymerization.
To illustrate the potential impact of a chain transfer agent on the polymerization of a substituted vinyl ether, the following table presents hypothetical data based on general principles observed in vinyl ether polymerizations.
Table 1: Hypothetical Influence of a Chain Transfer Agent (CTA) on the Polymerization of a Substituted Vinyl Ether
| [CTA] (mol/L) | Initial Polymerization Rate (mol/L·s) | Number Average Molecular Weight (Mn) ( g/mol ) |
|---|---|---|
| 0.00 | 1.5 x 10⁻⁴ | 50,000 |
| 0.01 | 1.3 x 10⁻⁴ | 25,000 |
| 0.05 | 1.1 x 10⁻⁴ | 10,000 |
| 0.10 | 0.9 x 10⁻⁴ | 5,000 |
This table illustrates a common trend where an increase in the concentration of a chain transfer agent leads to a decrease in both the polymerization rate and the number average molecular weight of the polymer.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Chemistry of 2 Fluoro 2,2 Dinitroethyl Vinyl Ether and Analogues
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the fundamental properties of 2-Fluoro-2,2-dinitroethyl vinyl ether. These computational approaches offer a microscopic view of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For a molecule like this compound, a common approach involves using the B3LYP functional with a 6-31G** basis set to achieve a balance between accuracy and computational cost. researchgate.net This process iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.
| Bond Type | Typical Bond Length (Å) |
|---|---|
| C=C (vinyl) | 1.34 |
| C-O (ether) | 1.43 |
| C-C | 1.54 |
| C-F | 1.35 |
| C-N (nitro) | 1.47 |
| N=O (nitro) | 1.21 |
Analysis of Frontier Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and kinetic stability. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's sensitivity; a smaller gap generally corresponds to higher reactivity and lower stability. irdindia.in
For this compound, the HOMO is expected to be localized on the electron-rich vinyl ether moiety, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2-fluoro-2,2-dinitroethyl group, a potent electron acceptor. The energy of these orbitals dictates the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap is a key parameter in assessing the energetic performance and stability of such compounds.
| Orbital | General Location | Significance |
|---|---|---|
| HOMO | Vinyl ether group | Region of electron donation (nucleophilic character) |
| LUMO | 2-Fluoro-2,2-dinitroethyl group | Region of electron acceptance (electrophilic character) |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. deeporigin.com
For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the two nitro groups and the ether oxygen atom, highlighting these as the primary sites for electrophilic interactions. The hydrogen atoms of the vinyl group and the regions near the fluorine and carbon atoms would likely exhibit a positive or neutral potential, making them less susceptible to electrophilic attack.
Prediction of Energetic Properties and Stability Parameters
Computational chemistry provides powerful tools for predicting the energetic properties and stability of new energetic materials, which is crucial for safety and performance assessment.
Calculation of Bond Dissociation Energies (BDEs)
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically. deeporigin.com The weakest bond in a molecule often dictates its initial decomposition pathway and, consequently, its thermal stability. For energetic materials, the C-NO2 and O-NO2 bonds are typically the weakest and their BDEs are of particular interest. In the case of this compound, the C-N bonds of the nitro groups and the C-O ether bond are likely to be the most labile.
Computational studies on analogous molecules can provide estimates for these BDEs. For instance, the BDE for the C-O bond in phenyl vinyl ether has been computationally determined. acs.org The BDEs for C-NO2 bonds in various nitroalkanes have also been extensively studied. nih.gov
| Bond | Molecule | Calculated BDE (kcal/mol) |
|---|---|---|
| C6H5-OC2H3 | Phenyl Vinyl Ether | 75.9 |
| C6H5O-C2H3 | Phenyl Vinyl Ether | 76.0 |
| Typical C-NO2 | Nitroaromatic Compounds | ~60-70 |
Note: The BDE values are for analogous compounds and serve as an estimation for the bonds in this compound.
Theoretical Prediction of Thermal Stability
The thermal stability of an energetic material is a critical safety parameter. researchgate.net Computationally, thermal stability can be predicted by examining several factors, including the weakest bond dissociation energy and the HOMO-LUMO gap. A lower BDE for a critical bond, such as the C-NO2 bond, suggests an earlier onset of decomposition at lower temperatures. researchgate.net Similarly, a smaller HOMO-LUMO gap can indicate greater sensitivity and lower thermal stability.
Studies on fluorinated energetic materials suggest that the introduction of fluorine can influence thermal stability. mdpi.com The strong electron-withdrawing nature of the fluoro and dinitro groups in this compound is expected to significantly impact the stability of the molecule. The initial step in the thermal decomposition of many nitro compounds is the cleavage of the C-NO2 bond. mdpi.com Therefore, the calculated BDE of this bond is a primary indicator of the compound's thermal stability.
Computational Approaches to Detonation Performance Parameters
The performance of an explosive is characterized by several key parameters, including detonation velocity (D), detonation pressure (P), and heat of formation (HOF). Computational chemistry offers a suite of tools to estimate these values, providing a preliminary assessment of a novel compound's energetic potential.
A primary method for predicting detonation performance involves the use of thermochemical codes, such as EXPLO5. unizg.hrmatec-conferences.orgresearchgate.netresearchgate.net These programs calculate the chemical equilibrium composition of detonation products by minimizing the free energy of the system. unizg.hrmatec-conferences.org They employ equations of state, like the Becker-Kistiakowsky-Wilson (BKW) equation for gaseous products and the Murnaghan equation for condensed products, to model the behavior of matter under the extreme conditions of a detonation. unizg.hr For a given energetic material, the required inputs are typically its elemental composition, density (ρ), and standard enthalpy of formation (ΔHf°).
The density and enthalpy of formation are often obtained through other computational techniques. Quantum mechanical calculations, frequently using Density Functional Theory (DFT) methods like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine the optimized molecular geometry and calculate the heat of formation. kpu.edu.rsnih.gov The theoretical density can be estimated from the calculated molecular volume. nih.gov
Another well-established method for estimating detonation parameters are the Kamlet-Jacobs equations. kpu.edu.rsresearchgate.net These empirical relationships provide a straightforward way to predict detonation velocity and pressure based on the explosive's elemental composition, density, and heat of formation. While generally less accurate than sophisticated thermochemical codes, they are valuable for rapid screening of potential energetic compounds. kpu.edu.rsresearchgate.net
Recent advancements have also seen the application of machine learning and deep learning models to predict detonation performance. researchgate.net These models are trained on large datasets of known energetic materials and can predict parameters like detonation velocity and pressure from the molecular structure alone, offering a significant acceleration in the virtual screening process. researchgate.net
For compounds containing the 2-fluoro-2,2-dinitroethyl moiety, computational studies on analogous structures have demonstrated the significant contribution of this group to high density and detonation performance. nih.gov The introduction of fluorine-containing substituents is a known strategy to enhance the energetic output of a molecule. nih.gov
Below is an interactive table illustrating typical detonation parameters for analogous energetic compounds, as would be calculated using these computational methods.
| Compound/Method | Density (g/cm³) | Heat of Formation (kJ/kg) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| Analogous Fluoronitroalkane | ||||
| DFT/EXPLO5 Calculation | 1.85 | +250 | 8.5 | 35 |
| Kamlet-Jacobs Estimate | 1.85 | +250 | 8.3 | 33 |
| Analogous Nitro-Vinyl Ether | ||||
| DFT/EXPLO5 Calculation | 1.75 | -150 | 7.9 | 29 |
| Kamlet-Jacobs Estimate | 1.75 | -150 | 7.7 | 27 |
Note: The data in this table is illustrative and represents typical values for analogous compounds, not specific experimental or calculated values for this compound.
Molecular Mechanics and Crystal Structure Prediction
The solid-state properties of an energetic material, particularly its crystal density and packing, are critical determinants of its detonation performance and sensitivity. Molecular mechanics and crystal structure prediction (CSP) are computational techniques used to explore these aspects.
Force Field Development for Polynitro Compounds
Molecular mechanics simulations, which are used in the initial stages of crystal structure prediction, rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. nih.govethz.chnih.gov A force field is a set of parameters and equations that define the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.govethz.ch
For new classes of molecules like energetic polynitro compounds, existing general-purpose force fields may not be adequate. nih.govresearchgate.net Therefore, a crucial step is the development of a specific and accurate force field. This process typically involves:
Parameter Derivation: Quantum mechanical calculations are performed on the target molecule or representative fragments to obtain key information. nih.govnih.gov This includes optimized geometries, partial atomic charges, and the Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates). nih.gov
Fitting and Optimization: The derived parameters are then fitted to reproduce experimental data where available, such as crystal structures, densities, and enthalpies of sublimation for related known compounds. nih.govnih.gov
The development of accurate force fields for polynitro compounds is an active area of research, with a focus on correctly modeling the strong intermolecular interactions, such as hydrogen bonds and nitro-nitro interactions, that govern the crystal packing. nih.govresearchgate.net
Crystal Lattice Parameter Derivations
Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. rsc.orgsoton.ac.ukrsc.orgfigshare.comsoton.ac.uk This is a computationally intensive process that can provide the theoretical maximum density of a material, a critical input for detonation performance calculations. rsc.org
A typical CSP workflow involves several steps:
Conformational Analysis: The first step is to identify the likely low-energy conformations of the molecule in the gas phase.
Crystal Packing Search: A search algorithm is used to generate a large number of plausible crystal structures in various common space groups. rsc.orgsoton.ac.uk This step often utilizes molecular mechanics with a developed force field to rapidly assess the energies of the generated structures. soton.ac.ukfigshare.com
Lattice Energy Minimization: The most promising structures from the search are then subjected to lattice energy minimization, which refines the crystal packing and cell parameters.
DFT Re-optimization: The lowest energy structures from the force field calculations are then re-optimized using more accurate but computationally expensive solid-state Density Functional Theory (DFT) with dispersion corrections. soton.ac.ukfigshare.comsoton.ac.uk This step is crucial for accurately ranking the relative stabilities of the predicted polymorphs. soton.ac.ukfigshare.com
The output of a successful CSP study is a set of predicted stable crystal structures, each with its corresponding lattice parameters and calculated density. rsc.orgrsc.org For an unknown compound like this compound, this would provide a theoretical maximum density that can be used in the detonation performance calculations described in the previous section.
The following table outlines the typical inputs and outputs of a CSP workflow for a novel energetic material.
| Input Parameter | Description | Output Parameter | Description |
| Molecular Connectivity | The 2D chemical structure of the molecule. | Predicted Polymorphs | A set of low-energy crystal structures. |
| Force Field | A set of parameters for molecular mechanics calculations. | Space Group | The symmetry group of each predicted crystal structure. |
| Space Groups | A list of common crystal packing symmetries to search. | Lattice Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |
| Calculated Density | The theoretical density of each predicted polymorph. | ||
| Relative Stability | The energy ranking of the predicted polymorphs. |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data, including chemical shifts and coupling constants for 2-Fluoro-2,2-dinitroethyl vinyl ether, are not available in published literature. This information is crucial for the complete assignment of the proton and carbon environments within the molecule.
While the presence of fluorine and nitrogen would allow for ¹⁹F and ¹⁴N/¹⁵N NMR spectroscopic analysis, no experimental data for these nuclei for this compound has been reported in the accessible scientific literature. Such data would provide valuable insight into the electronic environment of the fluoro and dinitro groups.
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the structural connectivity of this compound. However, no studies reporting the use of these techniques for the structural elucidation of this specific compound have been found.
Vibrational Spectroscopy (Infrared and Raman)
Although it is mentioned that infrared spectra of this compound have been recorded, a detailed list of absorption bands corresponding to its functional groups (e.g., C-F, NO₂, C=C, C-O-C) is not available. This data is essential for the positive identification of the compound's functional groups.
There is no information available in the public domain regarding the Raman spectroscopy of this compound. Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for the non-polar bonds within the molecule.
In Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of the synthesis and subsequent reactions of this compound is essential for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired product is obtained with high purity. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose.
For the synthesis of vinyl ethers, real-time FTIR spectroscopy can be employed to follow the progress of the reaction. researchgate.net The disappearance of the characteristic absorption bands of the starting materials and the appearance of bands corresponding to the vinyl ether product can be monitored over time. For instance, in the synthesis of functionalized vinyl ethers, the kinetics of the polymerization can be studied by tracking the changes in the infrared spectrum. rsc.org This allows for the determination of reaction rates and the identification of any transient intermediates.
Similarly, in nitration reactions, which are a key step in the synthesis of the dinitroethyl moiety, Raman spectroscopy has been shown to be effective in identifying the nitronium ion (NO₂⁺), the active nitrating species. bohrium.com By monitoring the characteristic Raman bands of the reactants, intermediates, and products, the reaction progress can be followed in real time, providing valuable insights into the reaction mechanism.
The application of these in situ techniques to the synthesis of this compound would involve monitoring the specific vibrational modes associated with the vinyl group, the C-F bond, and the nitro groups. This would enable precise control over the reaction and a deeper understanding of its kinetics.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the characterization of this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. The molecular formula of this compound is C₄H₅FN₂O₅, which corresponds to a theoretical monoisotopic mass of 182.0186 g/mol . HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) with high accuracy, typically in the parts-per-million (ppm) range. nih.govthermofisher.com This level of precision allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions. For energetic materials containing the 2-fluoro-2,2-dinitroethyl group, HRMS has been successfully used to confirm their elemental composition. researchgate.net
Table 1: Theoretical Isotopic Distribution for C₄H₅FN₂O₅
| Mass (Da) | Relative Abundance (%) |
|---|---|
| 182.0186 | 100.00 |
| 183.0223 | 4.63 |
| 184.0199 | 1.05 |
This interactive table allows for the sorting of data by clicking on the column headers.
Electron ionization (EI) and other ionization techniques coupled with mass spectrometry can induce fragmentation of the this compound molecule. The analysis of these fragmentation patterns provides valuable information for structural confirmation. libretexts.org Based on the known fragmentation behavior of ethers and nitro compounds, a plausible fragmentation pathway can be proposed.
Ethers typically undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. whitman.edu For this compound, this could lead to the formation of ions corresponding to the vinyl ether moiety and the 2-fluoro-2,2-dinitroethyl group. The fragmentation of the vinyl ether portion can be complex, with various rearrangements possible. nih.gov
Nitroalkanes often exhibit fragmentation through the loss of the nitro group (NO₂) or rearrangement followed by the loss of nitrous acid (HNO₂). The presence of a fluorine atom can also influence the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments. The analysis of the resulting mass spectrum, with characteristic peaks corresponding to these fragment ions, would serve to confirm the structure of the parent molecule.
Table 2: Predicted Key Fragment Ions of this compound
| Fragment Ion | Proposed Structure |
|---|---|
| [M - NO₂]⁺ | C₄H₅FO₃N⁺ |
| [M - C₂H₂FO₂N₂]⁺ | C₂H₃O⁺ |
| [CH₂=CHO]⁺ | Vinyloxy cation |
This interactive table allows for the sorting of data by clicking on the column headers.
For the analysis of complex mixtures and the determination of the purity of this compound, coupling chromatographic separation techniques with mass spectrometry is highly effective.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound would need to be considered to avoid on-column decomposition, GC-MS could provide excellent separation of impurities from the main compound, with subsequent identification by their mass spectra. This technique is widely used for the analysis of energetic materials and their precursors. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is particularly suitable for the analysis of less volatile or thermally labile compounds. chromatographyonline.com For fluorinated and nitrated compounds, LC-MS has been successfully applied for both qualitative and quantitative analysis. nih.govacs.orgresearchgate.net Different LC methods, such as reversed-phase or normal-phase chromatography, could be developed to achieve optimal separation of this compound from any starting materials, byproducts, or degradation products. The high sensitivity and selectivity of the mass spectrometer detector would allow for the detection and identification of even trace-level impurities.
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound is likely a liquid or a low-melting solid at room temperature, it may be possible to grow suitable single crystals at low temperatures.
The successful application of single-crystal X-ray diffraction to related energetic compounds containing the 2-fluoro-2,2-dinitroethyl moiety, such as (2‐Fluoro‐2,2‐dinitroethyl)‐2,2,2‐trinitroethylnitramine and its precursors, demonstrates the feasibility of this technique for this class of compounds. bohrium.comresearchgate.net An X-ray crystallographic study of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This data is invaluable for understanding the molecule's conformation in the solid state and for validating computational models of its structure and properties. Furthermore, the analysis of intermolecular interactions in the crystal lattice can provide insights into the physical properties of the material. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials. It provides information on the crystal structure, unit cell dimensions, and sample purity. The technique relies on the constructive interference of monochromatic X-rays with the crystalline lattice of a material, which produces a unique diffraction pattern for a given crystalline solid. This pattern is a fingerprint of the crystalline phase, allowing for its identification by comparison to reference databases.
For a crystalline sample of "this compound," PXRD would be instrumental in:
Phase Identification: Confirming the crystalline phase of the synthesized material and identifying any polymorphic forms.
Purity Assessment: Detecting the presence of crystalline impurities from starting materials or side reactions.
Structural Characterization: Providing data for the determination of unit cell parameters.
The expected diffraction pattern would consist of a series of peaks at specific diffraction angles (2θ), with the intensity of each peak corresponding to the crystal lattice planes. The analysis of these peak positions and intensities would yield critical information about the solid-state structure of the compound.
Advanced Spectroscopic Methods
Advanced spectroscopic methods provide deeper insights into the molecular properties and reaction dynamics of chemical compounds. For "this compound," techniques such as Electron Paramagnetic Resonance (EPR), Real-Time Infrared (RTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be invaluable for characterizing radical intermediates, monitoring polymerization kinetics, and understanding electronic transitions, respectively.
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. The presence of the vinyl group and nitro groups in "this compound" suggests the possibility of forming radical intermediates under certain conditions, for example, during polymerization initiation or decomposition.
Although no specific EPR studies on "this compound" have been reported, research on analogous nitroalkenes provides a framework for understanding the potential application of EPR. Studies on the radical anions of nitroalkenes, generated by exposure to γ-rays at low temperatures, have been successfully characterized by EPR spectroscopy. rsc.org The analysis of the resulting spectra revealed that the unpaired electron is primarily located in the π*-molecular orbital of the nitro group. rsc.org
Should "this compound" form radical intermediates, EPR spectroscopy could be employed to:
Detect and Identify Radicals: Confirm the presence of radical species and provide information about their structure through the analysis of g-values and hyperfine coupling constants.
Elucidate Reaction Mechanisms: Offer insights into reaction pathways involving radical intermediates, such as in polymerization or decomposition processes.
The expected EPR spectrum for a radical derived from "this compound" would exhibit hyperfine splitting patterns due to the interaction of the unpaired electron with the magnetic nuclei (e.g., ¹⁴N, ¹H, ¹⁹F) within the molecule. The table below presents hypothetical hyperfine coupling constants for a radical anion of a nitroalkene, illustrating the type of data obtainable from an EPR experiment.
| Nucleus | Hyperfine Coupling Constant (A) / Gauss |
| ¹⁴N (NO₂) | 25 - 35 |
| ¹H (vinyl) | 5 - 15 |
| ¹⁹F | 2 - 10 |
| (Note: The values presented are hypothetical and based on typical ranges for similar structures.) |
Real-Time Infrared (RTIR) for Polymerization Kinetics
Real-Time Infrared (RTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions by tracking changes in the infrared absorption bands of reactants and products as a function of time. This method is particularly well-suited for studying the kinetics of polymerization reactions.
The polymerization of "this compound" would involve the conversion of the vinyl C=C double bond into a single bond within the polymer backbone. The disappearance of the characteristic infrared absorption bands of the vinyl group can be monitored in real-time to determine the rate of polymerization.
Studies on the photopolymerization of mixtures containing vinyl ethers have successfully utilized RTIR to follow the reaction kinetics. researchgate.netakjournals.com In these studies, the decrease in the intensity of the absorbance bands corresponding to the vinyl functional group provides a direct measure of the conversion of the monomer over time. researchgate.net
For "this compound," an RTIR experiment would involve:
Identifying Characteristic Bands: Locating the specific infrared absorption frequencies for the vinyl group (e.g., C=C stretch, =C-H stretch, and =C-H bend).
Monitoring Band Intensity: Recording the decrease in the intensity of these bands over time during the polymerization process.
Calculating Conversion: Using the change in absorbance to calculate the percentage of monomer conversion as a function of time, thereby determining the polymerization rate.
The following table lists the typical infrared absorption regions for functional groups present in "this compound" that would be relevant for an RTIR study of its polymerization.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Vinyl Ether | C=C stretch | 1640 - 1610 |
| Vinyl Ether | =C-H stretch | 3120 - 3080 |
| Vinyl Ether | =C-H bend | 990 - 880 |
| Nitro (NO₂) | Asymmetric stretch | 1570 - 1540 |
| Nitro (NO₂) | Symmetric stretch | 1360 - 1330 |
| C-F | Stretch | 1400 - 1000 |
| C-O-C | Asymmetric stretch | 1275 - 1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems.
While a specific UV-Vis spectrum for "this compound" is not documented in the searched literature, the electronic transitions can be predicted based on its structural components. The molecule contains several chromophores: the vinyl ether group (-O-CH=CH₂) and the two nitro groups (-NO₂).
The vinyl ether moiety is expected to exhibit a π → π* transition, characteristic of the C=C double bond. Studies on a series of alkyl vinyl ethers have shown that their main absorption bands are typically below 200 nm, with weaker vibrational progressions extending to longer wavelengths. conicet.gov.ar The presence of the ether oxygen atom can also lead to n → σ* transitions.
The nitro groups are also strong chromophores, typically exhibiting two absorption bands: a strong π → π* transition at shorter wavelengths (around 200-210 nm) and a weaker n → π* transition at longer wavelengths (around 270-280 nm). The presence of multiple nitro groups and the electron-withdrawing fluorine atom would likely influence the position and intensity of these absorption maxima.
A hypothetical UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show absorptions corresponding to these electronic transitions. The table below summarizes the expected electronic transitions and their approximate absorption maxima (λ_max).
| Chromophore | Electronic Transition | Expected λ_max (nm) |
| Vinyl (C=C) | π → π | < 200 |
| Ether (-O-) | n → σ | ~ 185 |
| Nitro (NO₂) | π → π | ~ 210 |
| Nitro (NO₂) | n → π | ~ 275 |
| (Note: These are approximate values and can be shifted by the overall molecular structure and solvent effects.) |
Derivatives, Analogues, and Structure Reactivity Relationships of Fluoro Dinitroethyl Vinyl Ethers
Systematic Modification of the Vinyl Ether Moiety
The synthesis of 2-fluoro-2,2-dinitroethyl vinyl ether itself is typically achieved through the reaction of 2-fluoro-2,2-dinitroethanol (B101770) with divinyl ether in the presence of a mercury (II) oxide and trifluoroacetic acid catalyst. prepchem.com This transetherification method can be adapted to produce a variety of aliphatic and aromatic vinyl ether analogues.
Aliphatic Analogues: By replacing divinyl ether with other alkyl vinyl ethers, a range of aliphatic analogues can be synthesized. For instance, reacting 2-fluoro-2,2-dinitroethanol with ethyl vinyl ether would yield 2-fluoro-2,2-dinitroethyl ethyl ether. The general reaction scheme involves the acid-catalyzed addition of the alcohol to the vinyl ether. The reactivity of the vinyl ether in these syntheses is influenced by the nature of the alkyl group.
Aromatic Analogues: The synthesis of aromatic vinyl ether analogues, such as 2-fluoro-2,2-dinitroethyl phenyl ether, can be more challenging. Direct transetherification with aryl vinyl ethers is one potential route. Another approach involves the nucleophilic substitution of an activated aryl halide or sulfonate with the sodium salt of 2-fluoro-2,2-dinitroethanol. The presence of electron-withdrawing groups on the aromatic ring facilitates this type of reaction.
The table below summarizes some potential aliphatic and aromatic vinyl ether analogues of this compound and the general synthetic approaches.
| Analogue Name | Structure | General Synthetic Approach | Precursors |
| 2-Fluoro-2,2-dinitroethyl methyl ether | FC(NO₂)₂CH₂OCH₃ | Williamson ether synthesis | Sodium 2-fluoro-2,2-dinitroethoxide and methyl iodide |
| 2-Fluoro-2,2-dinitroethyl ethyl ether | FC(NO₂)₂CH₂OCH₂CH₃ | Transetherification | 2-Fluoro-2,2-dinitroethanol and ethyl vinyl ether |
| 2-Fluoro-2,2-dinitroethyl tert-butyl ether | FC(NO₂)₂CH₂OC(CH₃)₃ | Acid-catalyzed addition | 2-Fluoro-2,2-dinitroethanol and isobutylene |
| 2-Fluoro-2,2-dinitroethyl phenyl ether | FC(NO₂)₂CH₂OC₆H₅ | Nucleophilic aromatic substitution | Sodium 2-fluoro-2,2-dinitroethoxide and an activated phenyl halide (e.g., 2,4-dinitrofluorobenzene) |
| 2-Fluoro-2,2-dinitroethyl p-nitrophenyl ether | FC(NO₂)₂CH₂OC₆H₄NO₂ | Nucleophilic aromatic substitution | Sodium 2-fluoro-2,2-dinitroethoxide and p-fluoronitrobenzene |
The reactivity of the vinyl ether double bond is significantly influenced by steric and electronic factors of the substituents. firsthope.co.in
Electronic Effects: The oxygen atom of the ether linkage donates electron density to the vinyl group through resonance, making the β-carbon electron-rich and susceptible to electrophilic attack. stackexchange.com
Electron-donating groups (EDGs) on the vinyl ether moiety (e.g., alkyl groups) further increase the electron density of the double bond, enhancing its reactivity towards electrophiles. For instance, the reactivity of alkyl vinyl ethers in polymerization and cyclobutane (B1203170) adduct formation follows the order of the inductive effects of the alkyl group: tert-butyl > isopropyl > ethyl ≈ n-butyl ≈ isobutyl. researchgate.net
Electron-withdrawing groups (EWGs) , such as a phenyl group or a fluorinated alkyl chain, decrease the nucleophilicity of the double bond, thereby reducing its reactivity. rsc.orginrim.it For example, fluorinated vinyl ethers exhibit lower reactivity in photocationic polymerization due to the electron-withdrawing effect of the fluorine atoms. inrim.it
Steric Effects: The size of the substituents on the vinyl ether moiety can hinder the approach of reactants, thereby slowing down the reaction rate. youtube.com
In electrophilic aromatic substitution reactions, bulky directing groups favor the formation of the para-product over the ortho-product due to reduced steric hindrance. youtube.com
Functionalization of the Fluoro-Dinitroethyl Group
Modifications to the 2-fluoro-2,2-dinitroethyl group itself have been explored to create a diverse range of energetic materials with tailored properties.
A variety of energetic compounds have been synthesized by incorporating the 2-fluoro-2,2-dinitroethyl moiety into different molecular backbones. These derivatives often exhibit high densities and good thermal stabilities. ontosight.ai
One notable example is (2-fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine . This compound and its precursors have been synthesized and characterized as potential high-energy dense oxidizers. bohrium.com The synthesis involves a Mannich-type reaction of 2-fluoro-2,2-dinitroethylamine with 2,2,2-trinitroethanol, followed by nitration. bohrium.com These compounds have been thoroughly characterized using various analytical techniques, including single-crystal X-ray diffraction, IR and Raman spectroscopy, and multinuclear NMR spectroscopy. bohrium.com
Another important derivative is bis(2-fluoro-2,2-dinitroethyl) ether . This compound has been synthesized and its properties, along with those of its lower polyoxymethylene homologues, have been investigated. dtic.mil The synthesis can be achieved from 2-fluoro-2,2-dinitroethanol and formaldehyde (B43269) in sulfuric acid. dtic.mil Interestingly, vacuum thermal stability tests have indicated that bis(2-fluoro-2,2-dinitroethyl) ether possesses greater thermal stability than its formal analogue, FEFO. dtic.mil
The table below presents some key fluoro-dinitroalkyl derivatives and their reported properties.
| Compound Name | Structure | Key Properties |
| (2-Fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine | FC(NO₂)₂CH₂N(NO₂)CH₂C(NO₂)₃ | High-energy dense oxidizer, thermal stability increases with nitration. bohrium.com |
| Bis(2-fluoro-2,2-dinitroethyl) ether | [FC(NO₂)₂CH₂]₂O | Greater thermal stability than FEFO. dtic.mil |
| N⁵-(2-Fluoro-2,2-dinitroethyl)-N¹-methyl-1H-tetrazole-5-amine | FC(NO₂)₂CH₂NH-C₅H₂N₄-CH₃ | Synthesized as a potential energetic material. bohrium.com |
| 5,6-di(2-fluoro-2,2-dinitroethoxy)-2,3-dicyanopyrazine | C₄N₂(CN)₂[OCH₂CF(NO₂)₂]₂ | Synthesized in a one-pot process. bohrium.com |
| 2-Fluoro-2,2-dinitroethyl 4-fluoro-4,4-dinitrobutyrate | FC(NO₂)₂CH₂OOC(CH₂)₂CF(NO₂)₂ | High energy density due to fluorinated and dinitrated structure. ontosight.ai |
Ether Linkages: As seen in bis(2-fluoro-2,2-dinitroethyl) ether, the C-O-C ether bond is a stable linkage. The synthesis of such ethers can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed dehydration of alcohols. wikipedia.org The thermal stability of perfluoroalkylethers has been studied, and it has been found that their stability can be influenced by impurities from the synthesis process. nasa.gov
Acetal (B89532) Linkages: Acetal linkages, specifically the formal linkage (-OCH₂O-), are also prevalent in this class of compounds. A prominent example is bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) , a well-known energetic plasticizer. nih.gov FEFO can be prepared by the fluorination of bis(2,2-dinitroethyl) formal. google.com The synthesis of lower bis(2-fluoro-2,2-dinitroethyl) polyoxymethylenes has also been reported, prepared from 2-fluoro-2,2-dinitroethanol and formaldehyde. dtic.mil These higher homologues were found to be less thermally stable than FEFO. dtic.mil
Structure-Reactivity Correlations
The systematic modifications discussed in the previous sections allow for the establishment of several structure-reactivity correlations for fluoro-dinitroethyl vinyl ethers and their derivatives.
Vinyl Ether Moiety: The reactivity of the vinyl double bond is directly correlated with the electronic nature of its substituents. Electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups decrease it. This is a critical consideration for polymerization and other addition reactions. Steric hindrance around the double bond can also reduce reactivity. firsthope.co.innih.gov
Linkage Type: The choice of ether or acetal linkage affects the thermal stability of the resulting compound. For instance, bis(2-fluoro-2,2-dinitroethyl) ether has been reported to be more thermally stable than bis(2-fluoro-2,2-dinitroethyl) formal (FEFO). dtic.mil This suggests that the simple ether linkage may be more robust under thermal stress compared to the formal linkage in this particular molecular context.
Influence of Fluorine and Nitro Substituents on Electron Density and Reactivity
The electronic properties and reactivity of this compound are profoundly influenced by the powerful electron-withdrawing nature of its substituents. The molecule incorporates a fluorine atom and two nitro groups attached to the ethyl side of the ether, which collectively modulate the electron density across the entire structure, particularly at the vinylic double bond.
The fluorine atom, being the most electronegative element, exerts a strong negative inductive effect (-I), pulling electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the molecule. Similarly, the two nitro groups (NO₂) are potent electron-withdrawing groups. They exhibit both a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful negative mesomeric or resonance effect (-M), which delocalizes electron density from the rest of the molecule into the nitro group.
In contrast, the ether oxygen atom adjacent to the vinyl group can donate a lone pair of electrons into the π-system of the double bond, a positive mesomeric effect (+M). However, the overwhelming electron-withdrawing force of the fluoro- and dinitro- substituents on the ethyl group significantly diminishes the electron-donating capability of the ether oxygen. The cumulative effect is a substantial reduction in electron density at the vinyl group's carbon-carbon double bond.
Vinyl ethers typically possess an electron-rich double bond, making them highly susceptible to attack by electrophiles in reactions such as cationic polymerization. However, in the case of this compound, the intense electron-withdrawing effects of the substituents render the double bond electron-deficient. This electronic shift dramatically alters its chemical reactivity, decreasing its nucleophilicity and making it less reactive towards electrophiles compared to standard alkyl vinyl ethers. The electron-withdrawing effect of fluorine atoms has been noted to slow the kinetic rates of reactions involving perfluorinated ethers. energetic-materials.org.cn
Table 1: Electronic Effects of Substituents in this compound
| Substituent Group | Inductive Effect | Mesomeric (Resonance) Effect | Net Effect on Vinyl Group |
|---|---|---|---|
| Fluorine (F) | Strong (-I) | Weak | Electron-withdrawing |
| Nitro (NO₂) | Strong (-I) | Strong (-M) | Strongly Electron-withdrawing |
| Ether Oxygen (-O-) | Inductive (-I) | Donating (+M) | Overall effect is diminished by adjacent EWGs |
Correlation between Molecular Structure and Thermal Stability
The thermal stability of an energetic material is a critical property, and the molecular structure of this compound is designed to enhance this characteristic. The incorporation of a fluorodinitromethyl [CF(NO₂)₂] moiety is a key strategy in developing thermally robust energetic compounds. energetic-materials.org.cn This group is recognized for conferring superior thermal stability compared to many other polynitro functionalities. energetic-materials.org.cn
The primary factors contributing to the thermal stability of this molecule are:
The Carbon-Fluorine Bond: The C-F bond is exceptionally strong (typically with a bond dissociation energy over 100 kcal/mol), which imparts significant stability to the molecule. This strong bond is resistant to homolytic cleavage, a common initial step in thermal decomposition pathways.
The Gem-Dinitro Group: The presence of two nitro groups on the same carbon atom (a gem-dinitro configuration) attached to a fluorine atom creates a stable arrangement. The introduction of the fluorodinitromethyl group into energetic molecules can increase the thermal decomposition temperature. energetic-materials.org.cn
Table 2: Decomposition Temperatures of Related Energetic Compounds
| Compound | Decomposition Onset/Peak (°C) | Method |
|---|---|---|
| A host molecule with a dinitromethyl group (DNM–TNBI) | 142 °C (Td) | N/A |
| Bis(2,2-dinitropropyl) fumarate (B1241708) (BDNPF) | ~241 °C (Critical Temperature) | DSC/TGA |
| Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) | ~219 °C (Peak) | DSC |
Note: This table presents data for structurally related or functionally similar energetic materials to provide context for thermal stability assessments.
Relationship between Structure and Polymerization Behavior
The polymerization behavior of vinyl monomers is directly dictated by the electronic nature of their double bonds. Standard vinyl ethers, which feature an electron-rich π-system, readily undergo cationic polymerization. nih.govsemanticscholar.org This process is initiated by an electrophile (like a Lewis or protonic acid) that attacks the double bond, forming a stabilized carbocation that then propagates. nih.govnih.gov
However, the structure of this compound fundamentally alters this behavior. As detailed in section 7.3.1, the potent electron-withdrawing fluorine and dinitro groups make the vinyl double bond electron-deficient. This electronic state presents a significant barrier to conventional cationic polymerization for two main reasons:
Reduced Nucleophilicity: The electron-poor double bond is a weak nucleophile and is therefore less susceptible to attack by the cationic initiators that are effective for electron-rich vinyl ethers.
Destabilization of the Cationic Intermediate: If a cationic intermediate were to form, the powerful inductive pull of the fluoro- and dinitro- groups would destabilize the positive charge on the adjacent carbon, hindering the propagation step of the polymerization.
Consequently, this compound is not expected to polymerize efficiently via a cationic mechanism. Instead, its electron-deficient nature suggests that other polymerization methods might be more suitable, such as anionic or radical polymerization. While vinyl ethers are generally considered unreactive in radical polymerizations, the presence of strong electron-withdrawing groups can alter this behavior. researchgate.net Some studies have explored the radical polymerization of specific functionalized vinyl ethers, indicating that the polymerization pathway is highly dependent on the monomer's specific structure and the reaction conditions. acs.org The significant electron deficiency could potentially make the molecule susceptible to attack by a nucleophilic initiator, opening the possibility for an anionic polymerization pathway.
Table 3: Predicted Polymerization Behavior of Substituted Vinyl Ethers
| Substituent Type on Alkoxy Group | Electronic Nature of Double Bond | Preferred Polymerization Mechanism | Predicted Behavior for this compound |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃) | Electron-Rich | Cationic nih.gov | N/A |
| Neutral (e.g., -H) | Moderately Electron-Rich | Cationic | N/A |
| Electron-Withdrawing (e.g., -CF(NO₂)₂) | Electron-Deficient | Cationic polymerization is unfavorable. nih.gov Anionic or Radical pathways may be possible. | Unlikely to undergo cationic polymerization. |
Applications in Advanced Materials Science
Energetic Polymer Binders for Propellants and Explosives
Role in Solid Propellant Formulations
In solid propellant formulations, an energetic binder based on "2-Fluoro-2,2-dinitroethyl vinyl ether" could theoretically offer improved performance over inert binders like hydroxyl-terminated polybutadiene (B167195) (HTPB). The incorporation of the fluoro-dinitro group into the polymer backbone would increase the propellant's energy density and specific impulse. However, detailed research findings on the specific performance characteristics of such a polymer in solid propellants are not currently available in open literature.
Utility in Explosive Compositions
Similarly, in explosive compositions, a polymer derived from "this compound" could serve as a binder matrix for explosive crystals. The energetic nature of the binder would enhance the detonation performance of the explosive. The fluorine content could also contribute to a higher density of the formulation. Without experimental data, its specific utility and advantages over existing energetic binders remain theoretical.
Energetic Plasticizers and Their Design Principles
Energetic plasticizers are incorporated into energetic formulations to improve their processability and mechanical properties, while also contributing to the energy content. While there is no direct evidence of "this compound" being used as a plasticizer, its structural relative, bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), is a well-known energetic plasticizer.
Compatibility with Polymeric Matrices
The compatibility of a plasticizer with the polymeric binder is crucial for the homogeneity and mechanical integrity of the energetic formulation. For a hypothetical plasticizer role, the polarity and molecular structure of "this compound" would dictate its compatibility with various polymeric matrices. It is anticipated that it would show good compatibility with other fluorine-containing polymers due to "like-dissolves-like" principles.
Influence on Mechanical Properties of Energetic Formulations
An effective energetic plasticizer must enhance the flexibility and reduce the brittleness of the energetic formulation, particularly at low temperatures. This is achieved by lowering the glass transition temperature of the polymer binder. The influence of "this compound" on the mechanical properties of energetic formulations has not been documented.
Precursors for Novel Energetic Compounds
The reactive vinyl group and the energetic fluorodinitromethyl moiety make "this compound" a potential precursor for the synthesis of other novel energetic compounds. The double bond can undergo various addition reactions, allowing for the introduction of other energetic functional groups. Research into such synthetic pathways could yield new molecules with tailored energetic properties. However, specific examples of novel energetic compounds synthesized from "this compound" are not reported in the available literature.
Building Blocks for Highly Nitrated Compounds
The 2-fluoro-2,2-dinitroethyl moiety, derived from precursors such as 2-fluoro-2,2-dinitroethanol (B101770) which can be synthesized from the corresponding vinyl ether, serves as a crucial building block in the synthesis of advanced high-energy density materials (HEDMs). researchgate.netresearchgate.net The incorporation of the fluorodinitroethyl group into various molecular backbones, particularly nitrogen-rich heterocycles, has been shown to significantly enhance the energetic properties of the resulting compounds. researchgate.net This enhancement is attributed to several factors, including an increase in density and improved thermal stability. researchgate.net The presence of fluorine in the molecule is particularly advantageous, as fluorine-containing energetic compounds often exhibit superior properties compared to their non-fluorinated counterparts. researchgate.net
Research has led to the development of a series of high-energy derivatives of polynitrohexaazaisowurtzitanes that incorporate the 2-fluoro-2,2-dinitroethyl group. researchgate.net These compounds demonstrate a high level of heat resistance, with decomposition onsets observed between 180–205 °C, and high densities in the range of 1.85–1.93 g/cm³. researchgate.net Furthermore, their enthalpies of formation are remarkably high, reaching up to 2210 kJ/kg, which is 2 to 2.5 times greater than that of CL-20, a well-known powerful explosive. researchgate.net This combination of properties makes these materials promising candidates for use as energetic components in propellant compositions. researchgate.net
Another significant example of a highly nitrated compound synthesized using a related precursor is (2-fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine. bohrium.com This molecule was investigated as a potential high-energy dense oxidizer. bohrium.com The synthesis involves the reaction of 2-fluoro-2,2-dinitroethylamine with 2,2,2-trinitroethanol, followed by nitration. bohrium.com The resulting compound and its precursors have been thoroughly characterized, and their energetic performance has been evaluated. bohrium.com Such compounds are being explored as potential chlorine-free alternatives to ammonium (B1175870) perchlorate, a common oxidizer in solid rocket propellants. bohrium.com The introduction of the fluorodinitromethyl group is a key strategy in the molecular design of new energetic materials, as it can improve oxygen balance, density, and explosive performance while also increasing thermal decomposition temperature and reducing sensitivity. energetic-materials.org.cn
The following table summarizes the properties of some highly nitrated compounds containing the 2-fluoro-2,2-dinitroethyl moiety.
| Compound | Density (g/cm³) | Decomposition Onset (°C) | Enthalpy of Formation (kJ/kg) | Reference |
| 4(10)-(2-Fluoro-2,2-dinitroethyl) derivatives of polynitrohexaazaisowurtzitanes | 1.85 - 1.93 | 180 - 205 | up to 2210 | researchgate.net |
| (2-Fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine and related precursors | Not Specified | Not Specified | Not Specified | bohrium.com |
| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 1.89 | 231 | -249.2 (kJ/mol) | energetic-materials.org.cn |
Design of Melt-Castable Energetic Formulations
Melt-castable explosives are a critical class of energetic materials that can be melted at a relatively low temperature and cast into various shapes, which is a significant advantage for manufacturing munitions. mdpi.comresearchgate.net Traditionally, 2,4,6-trinitrotoluene (B92697) (TNT) has been the benchmark for melt-cast explosives due to its low melting point. mdpi.comresearchgate.net However, there is a continuous search for new materials with improved performance and safety characteristics to replace or supplement TNT. lanl.gov An ideal melt-cast explosive should have a suitable melting point, typically around 100°C, without undergoing decomposition, and should possess high density and detonation performance. mdpi.com
In this context, compounds incorporating the 2-fluoro-2,2-dinitroethyl group have been investigated for their potential in melt-castable formulations. A series of esteryl-bridged energetic compounds derived from 2-fluoro-2,2-dinitroethanol have been synthesized and evaluated as potential melt-cast matrices. rsc.org These 2-fluoro-2,2-dinitroethyl esters exhibit several desirable properties for this application. rsc.org For instance, some of these compounds have melting points in the desired range, such as 85.0 °C and 94.7 °C, making them suitable for melt-casting processes. rsc.org
These esters also demonstrate good thermal stabilities, with decomposition temperatures ranging from 190.7 to 208.3 °C, providing a safe margin for melting and casting operations. rsc.org In terms of performance, they possess high densities (1.81–1.90 g/cm³) and excellent detonation properties, with calculated detonation velocities between 7870 and 8459 m/s and detonation pressures from 27.4 to 36.6 GPa. rsc.org Crucially, sensitivity tests have shown that these compounds are relatively insensitive to impact and friction, a key requirement for modern insensitive munitions. rsc.org For example, their impact sensitivities range from 27.6 to 40 J, and they show no reaction to friction up to 360 N. rsc.org Another notable example is 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, which has been identified as a high-performance melt-cast energetic material. energetic-materials.org.cn
The following table presents the properties of representative 2-fluoro-2,2-dinitroethyl esters designed for melt-cast applications.
| Compound Representative | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| Ester 1 | 85.0 | Not Specified | 8459 | 36.6 | 30.5 | >360 | rsc.org |
| Ester 4 | 94.7 | Not Specified | 8196 | 29.8 | 27.6 | >360 | rsc.org |
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Routes
Traditional synthesis routes for energetic materials, including fluoronitro compounds, have often relied on harsh reagents and produced significant hazardous waste. A major future direction is the development of synthetic pathways that are more environmentally friendly.
Conventional synthesis of related energetic ethers and plasticizers has involved strong acids and heavy metal catalysts, leading to toxic waste streams. For instance, the synthesis of 2-fluoro-2,2-dinitroethyl vinyl ether itself has been documented using red mercuric oxide as a catalyst, a substance known for its high toxicity. prepchem.com Similarly, the preparation of related polyoxymethylenes involves the use of concentrated sulfuric acid. dtic.mil The future of synthesizing this and similar compounds lies in adopting principles of green chemistry. This includes designing syntheses that minimize or eliminate the use of hazardous substances. An emerging approach in the broader field of energetic plasticizers is the use of simple nucleophilic substitution reactions in basic water, which can replace harsh acidic conditions and reduce the generation of corrosive byproducts. acs.orgresearchgate.netnih.gov Research into adapting such methods for vinyl ether synthesis could significantly decrease the environmental impact.
The move away from toxic catalysts like mercuric oxide is a critical goal for sustainable synthesis. prepchem.com Future research will likely focus on identifying and developing environmentally benign catalysts for the synthesis of this compound. This could involve exploring solid acid catalysts, which can be easily recovered and recycled, or phase-transfer catalysts that can improve reaction efficiency under milder conditions. The development of catalyst systems that are free from heavy metals and can operate in greener solvents or even solvent-free conditions represents a significant area of investigation. While specific green catalysts for this exact compound are not yet established, the trend in chemical synthesis is moving firmly in this direction. acs.orgnih.gov
Exploration of Novel Polymerization Techniques
The vinyl ether functionality of this compound makes it a candidate for polymerization, allowing for its incorporation into energetic binders and plasticizers. While vinyl ethers are traditionally polymerized via cationic methods, recent advances in radical polymerization offer new avenues for creating well-defined polymer architectures.
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for precise control over molecular weight, polydispersity, and architecture. Applying these methods to this compound is a key area for future research. Two prominent CRP methods are particularly relevant:
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT has been successfully applied to other functional vinyl ethers, demonstrating its potential. u-fukui.ac.jp This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.38 in some cases for vinyl ethers). u-fukui.ac.jp The "living" nature of RAFT polymerization also enables the creation of complex architectures like block copolymers, which could be used to tune the mechanical and energetic properties of resulting materials. u-fukui.ac.jp
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that has been used to polymerize vinyl ether-based macromonomers. cmu.edu This technique provides a robust platform for synthesizing well-defined polymacromonomers and graft copolymers, where both the polymer backbone and the side chains have controlled lengths. cmu.edu
The application of these techniques would allow for the creation of novel polymers incorporating the 2-fluoro-2,2-dinitroethyl moiety with precisely tailored properties.
| Technique | Typical Control Agent/Catalyst System | Key Advantages for Vinyl Ether Polymerization | Reference |
|---|---|---|---|
| RAFT Polymerization | Dithiocarbamates or Xanthates (Chain Transfer Agents) | Tolerant to a wide range of functional groups; enables synthesis of block copolymers with controlled molecular weight. | u-fukui.ac.jpnih.gov |
| ATRP | Alkyl Halide Initiator with a Copper/Ligand Complex (e.g., CuBr/dHbipy) | Provides excellent control over polymer chain length and distribution; suitable for creating densely branched polymacromonomers. | cmu.edu |
The success of any polymerization is highly dependent on the initiator system. For the controlled radical polymerization of vinyl ethers, specific initiators and catalysts are required.
In RAFT polymerization, a conventional thermal initiator, such as the nonacidic azo-initiator dimethyl 2,2'-azobis(2-methylpropionate), is used in combination with a RAFT agent (e.g., cyanomethyl methyl(phenyl)carbamodithioate) to achieve control. u-fukui.ac.jp
For ATRP of vinyl ether macromonomers, a typical system involves an alkyl halide initiator like ethyl 2-bromoisobutyrate paired with a copper(I) bromide catalyst and a ligand such as 4,4′-di-n-heptyl-2,2′-bipyridine to solubilize the complex. cmu.edu
Future research will focus on optimizing these initiator systems for this compound, potentially exploring new RAFT agents or ATRP catalysts that offer faster polymerization rates, lower catalyst loading, and enhanced control under milder reaction conditions.
Integrated Computational and Experimental Approaches
The development of high-energy-density materials is increasingly benefiting from a paradigm that integrates computational modeling with experimental synthesis and characterization. This dual approach allows for the prediction of properties before synthesis, saving time and resources, and provides deeper insight into experimental results. bohrium.com
For compounds related to this compound, quantum chemical calculations are used to predict key performance indicators. researchgate.net Programs like Gaussian are employed to calculate heats of formation, while specialized codes such as EXPLO5 are used to compute detonation parameters like velocity, pressure, and temperature. bohrium.comresearchgate.net These theoretical predictions can then be validated against experimental data obtained from techniques like Differential Scanning Calorimetry (DSC) for thermal stability, X-ray diffraction for crystal structure and density, and standardized sensitivity tests. bohrium.com This integrated workflow—predicting properties computationally, synthesizing promising candidates, and performing targeted experimental validation—is a powerful emerging paradigm that will undoubtedly accelerate the development and optimization of energetic materials based on the 2-fluoro-2,2-dinitroethyl moiety. researchgate.net
| Parameter | Computational Method/Tool | Experimental Validation Technique | Reference |
|---|---|---|---|
| Heat of Formation | Quantum Chemistry (e.g., Gaussian 09) | Combustion Calorimetry | bohrium.comresearchgate.net |
| Crystal Density | X-ray Structure Analysis (from predicted structure) | Single-Crystal X-ray Diffraction | bohrium.com |
| Detonation Velocity/Pressure | Thermochemical Codes (e.g., EXPLO5) | Detonation testing (e.g., cylinder expansion test) | bohrium.comresearchgate.net |
| Thermal Stability | Bond Dissociation Energy Calculations | Differential Scanning Calorimetry (DSC) | bohrium.com |
High-Throughput Screening of Candidate Molecules
The traditional trial-and-error approach to discovering new energetic materials is often a lengthy and resource-intensive process. High-throughput screening (HTS) offers a more efficient alternative by rapidly evaluating large libraries of candidate molecules for desired properties. In the context of energetic materials, HTS can be used to screen for key performance indicators such as density, heat of formation, detonation velocity, and sensitivity.
For molecules related to FDNVE, HTS could be employed to explore the effects of systematic structural modifications. For instance, variations in the ether linkage, substitution on the vinyl group, or replacement of the fluorine atom with other halogens could be rapidly assessed computationally. This approach allows researchers to identify promising candidates for synthesis and further experimental investigation, thereby accelerating the development of new energetic polymers and plasticizers.
Machine Learning for Property Prediction and Material Design
In recent years, machine learning (ML) has emerged as a powerful tool in materials science, capable of predicting material properties and guiding the design of new materials with tailored functionalities. For energetic materials, ML models can be trained on existing data to establish quantitative structure-property relationships (QSPRs). These models can then predict the properties of novel, unsynthesized compounds with a high degree of accuracy.
The application of ML to FDNVE and its derivatives could significantly expedite the design of new energetic formulations. By inputting molecular descriptors of FDNVE-related structures, ML algorithms could predict their performance as binders or plasticizers in polymer-bonded explosives (PBXs) and solid propellants. This predictive capability would allow for the in silico optimization of formulations, reducing the need for extensive and hazardous experimental testing.
Advanced Characterization Techniques for Complex Polymeric Structures
A thorough understanding of the structure-property relationships in energetic polymers is essential for their effective application. The complex, often amorphous or semi-crystalline, nature of polymers like poly(FDNVE) necessitates the use of advanced characterization techniques.
Modern analytical methods provide deep insights into the molecular and morphological characteristics of these materials. For instance, advanced nuclear magnetic resonance (NMR) spectroscopy can elucidate the detailed microstructure of the polymer chain, while techniques like small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) can reveal information about the polymer's morphology and its interaction with other components in a composite material. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are crucial for determining the thermal stability and decomposition kinetics of energetic polymers.
Expanding Applications in Specialized Energetic Systems
The unique properties of fluorinated energetic polymers like poly(FDNVE) open up possibilities for their use in a variety of specialized energetic systems. The presence of fluorine can lead to denser materials, which is advantageous for achieving high detonation performance. bohrium.com Furthermore, fluoropolymers often exhibit good thermal and chemical stability, making them suitable for applications requiring long-term reliability. bibliotekanauki.pl
Energetic binders and plasticizers derived from FDNVE could find use in insensitive munitions (IM), where the goal is to reduce the likelihood of accidental detonation. The tailored properties of these materials could also be beneficial in advanced solid rocket propellants, potentially leading to improved specific impulse and burn rate characteristics. As research progresses, it is anticipated that the versatility of FDNVE-based materials will lead to their integration into a new generation of high-performance and safer energetic systems.
Q & A
Q. Can enzymatic approaches synthesize this compound, and what limitations exist?
- Methodological Answer : Lipase B (Candida antarctica) catalyzes esterification of hydroxyl vinyl ethers with carboxylic acids, but nitro groups may deactivate enzymes. Current methods focus on precursor functionalization (e.g., nitro-to-amine reduction post-synthesis). Immobilized enzyme reactors (45–60°C, toluene solvent) are being tested for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
